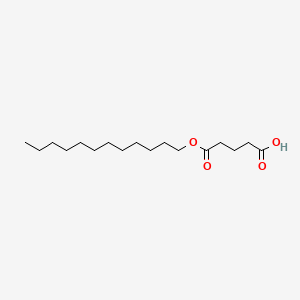
Dodecyl hydrogen glutarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl hydrogen glutarate: is an organic compound with the molecular formula C17H32O4. It is an ester derived from glutaric acid and dodecanol. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dodecyl hydrogen glutarate can be synthesized through the esterification of glutaric acid with dodecanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, glutaric acid and dodecanol, are fed into a reactor along with the acid catalyst. The mixture is heated and stirred, and the water formed during the reaction is continuously removed. The product is then purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Dodecyl hydrogen glutarate can undergo oxidation reactions, particularly at the dodecyl chain, leading to the formation of carboxylic acids.
Reduction: The ester group in this compound can be reduced to form the corresponding alcohol and carboxylic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of dodecanoic acid and glutaric acid.
Reduction: Formation of dodecanol and glutaric acid.
Substitution: Formation of dodecyl amide and glutaric acid derivatives.
Applications De Recherche Scientifique
Chemistry: Dodecyl hydrogen glutarate is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: In biological research, it is used as a component in the formulation of buffers and media for cell culture.
Medicine: While not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates.
Industry: It is widely used in the production of detergents, emulsifiers, and lubricants due to its surfactant properties.
Mécanisme D'action
The primary mechanism of action of dodecyl hydrogen glutarate is its ability to reduce surface tension. This property makes it effective as a surfactant, allowing it to interact with both hydrophobic and hydrophilic substances. The ester group in the molecule can also participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Dodecyl sulfate: Another surfactant with similar properties but different chemical structure.
Dodecyl benzene sulfonate: A widely used surfactant in detergents.
Dodecyl succinate: Similar ester compound derived from succinic acid.
Uniqueness: Dodecyl hydrogen glutarate is unique due to its specific ester linkage derived from glutaric acid, which imparts distinct chemical properties compared to other dodecyl esters. Its ability to undergo various chemical reactions while maintaining surfactant properties makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
94278-10-1 |
|---|---|
Formule moléculaire |
C17H32O4 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
5-dodecoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C17H32O4/c1-2-3-4-5-6-7-8-9-10-11-15-21-17(20)14-12-13-16(18)19/h2-15H2,1H3,(H,18,19) |
Clé InChI |
UKYJMLNALVDWAY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


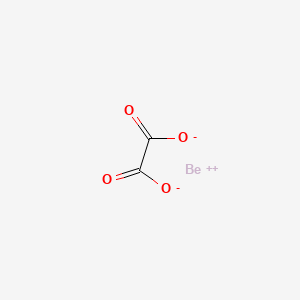
![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
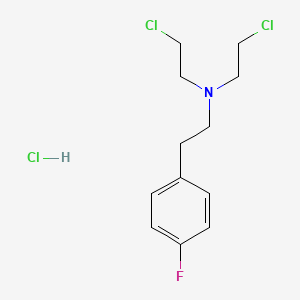
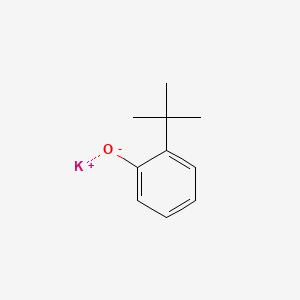
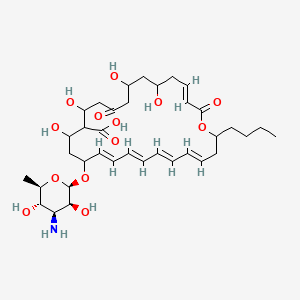
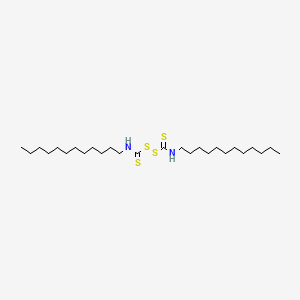
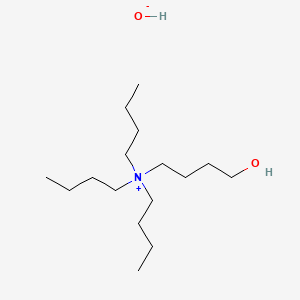


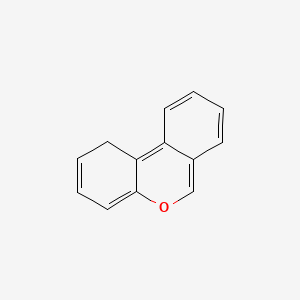
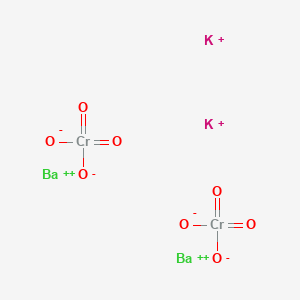
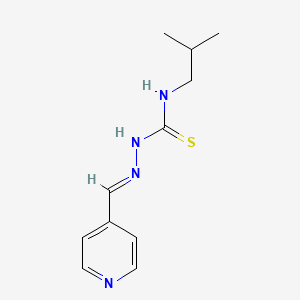
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)

